
4-(azidomethyl)-5-methyl-2H-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azidomethyl)-5-methyl-2H-triazole is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azide functional group, which consists of three nitrogen atoms connected in a linear arrangement
Mécanisme D'action
Target of Action
Azido impurities, which this compound is a part of, have been found in certain sartan active substances . Sartans are a class of drugs used to treat hypertension and certain heart or kidney diseases by blocking the action of angiotensin II, a hormone that constricts blood vessels and causes blood pressure to rise .
Mode of Action
Azido impurities, including this compound, are known to be highly reactive towards dna . This reactivity suggests that the compound may interact with DNA or other cellular components, potentially leading to changes in cellular function or structure.
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body
Result of Action
Due to its potential reactivity with dna, it could lead to dna damage, which may result in mutagenic effects . Mutagenic compounds can alter DNA sequences, potentially leading to uncontrolled cell growth or cancer. It’s important to note that the presence of this compound in pharmaceuticals is considered an impurity, and efforts are made to control its levels to ensure patient safety .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the patient’s body (such as age, sex, genetic makeup, and overall health). For instance, the presence of this compound as an impurity in certain sartan drugs led to recalls to prevent further use . This highlights the importance of controlling the environment in which the compound is present to ensure safety and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-5-methyl-2H-triazole typically involves the reaction of a suitable precursor with sodium azide. One common method is the nucleophilic substitution reaction where a halomethyl derivative of 5-methyl-2H-triazole is treated with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potential hazards associated with handling azides, which are known to be explosive under certain conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azidomethyl)-5-methyl-2H-triazole undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction between azides and alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) in solvents like DMF or DMSO.
Major Products Formed
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Azidomethyl)-5-methyl-2H-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazole rings through cycloaddition reactions.
Biology: Employed in bioconjugation techniques for labeling biomolecules due to the reactivity of the azide group.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of triazole-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Azidomethyl)-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of a triazole ring.
4-(Azidomethyl)-1H-pyrazole: Contains a pyrazole ring instead of a triazole ring.
4-(Azidomethyl)-1H-imidazole: Contains an imidazole ring instead of a triazole ring.
Uniqueness
4-(Azidomethyl)-5-methyl-2H-triazole is unique due to its specific triazole ring structure, which imparts distinct chemical properties and reactivity. The presence of the azide group makes it highly reactive and versatile for various synthetic applications, particularly in the formation of triazole rings through cycloaddition reactions.
Propriétés
IUPAC Name |
4-(azidomethyl)-5-methyl-2H-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N6/c1-3-4(2-6-9-5)8-10-7-3/h2H2,1H3,(H,7,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPOWOVDUOHLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
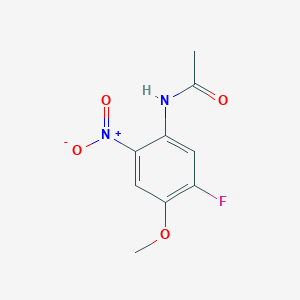
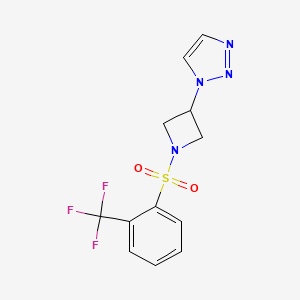
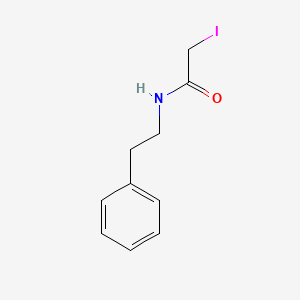
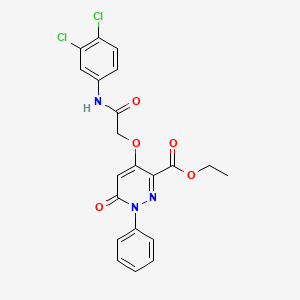
![2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2887891.png)
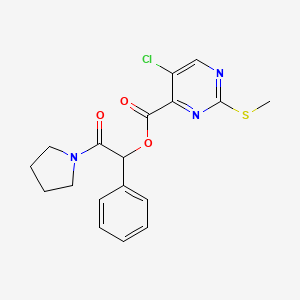
![4-[(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-cyclopentylbenzamide](/img/structure/B2887893.png)
![2-{[4-(2H-1,3-benzodioxol-5-yl)-1-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2887895.png)
![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2887899.png)
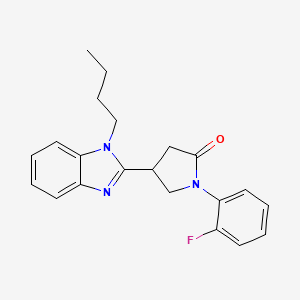
![4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2887902.png)
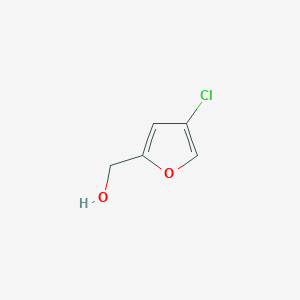
![N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2887906.png)
![2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2887908.png)
